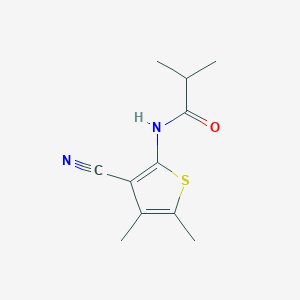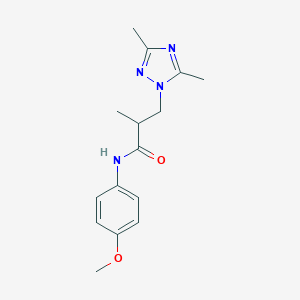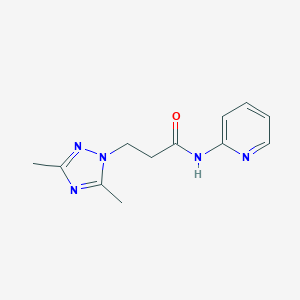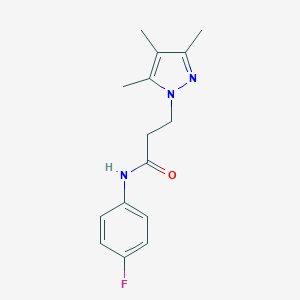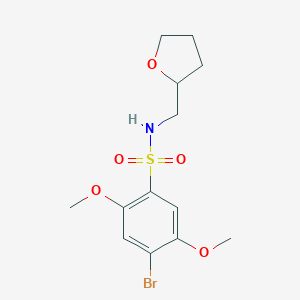![molecular formula C21H27NO3S B508792 4-Benzyl-1-[(4-propoxyphenyl)sulfonyl]piperidine CAS No. 433693-98-2](/img/structure/B508792.png)
4-Benzyl-1-[(4-propoxyphenyl)sulfonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1-[(4-propoxyphenyl)sulfonyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 4-Benzyl-1-[(4-propoxyphenyl)sulfonyl]piperidine involves several steps. One common synthetic route includes the reaction of 4-propoxybenzenesulfonyl chloride with piperidine, followed by the introduction of a benzyl group. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
4-Benzyl-1-[(4-propoxyphenyl)sulfonyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation reactions are typically sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed are usually the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or propoxy groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
Scientific Research Applications
4-Benzyl-1-[(4-propoxyphenyl)sulfonyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for treating various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-[(4-propoxyphenyl)sulfonyl]piperidine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use. Detailed studies are conducted to elucidate these mechanisms and understand how this compound exerts its effects at the molecular level.
Comparison with Similar Compounds
4-Benzyl-1-[(4-propoxyphenyl)sulfonyl]piperidine can be compared with other piperidine derivatives, such as:
4-Benzylpiperidine: Similar in structure but lacks the sulfonyl and propoxy groups. It has different chemical properties and applications.
1-Benzyl-4-phenylpiperidine: Another related compound with a different substitution pattern. Its biological activities and applications may vary.
4-Phenylpiperidine: A simpler derivative with only a phenyl group attached to the piperidine ring. It serves as a basic building block in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-benzyl-1-(4-propoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3S/c1-2-16-25-20-8-10-21(11-9-20)26(23,24)22-14-12-19(13-15-22)17-18-6-4-3-5-7-18/h3-11,19H,2,12-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIWZCZXWDHVPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(2-aminobenzoyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B508715.png)
![N-{2-[(2-aminobenzoyl)amino]ethyl}isonicotinamide](/img/structure/B508717.png)
![N-{2-[(2-aminobenzoyl)amino]ethyl}-6-methylnicotinamide](/img/structure/B508720.png)
![N-{2-[(2-aminobenzoyl)amino]ethyl}-2-pyrazinecarboxamide](/img/structure/B508722.png)
